molecular formula C11H17NO B12986077 (R)-1-(3-Methoxyphenyl)butan-1-amine

(R)-1-(3-Methoxyphenyl)butan-1-amine

Cat. No.: B12986077
M. Wt: 179.26 g/mol
InChI Key: RYUMQUUDOXZEBD-LLVKDONJSA-N
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Description

®-1-(3-Methoxyphenyl)butan-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of ®-1-(3-Methoxyphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Hydroxyphenyl)butan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    ®-1-(3-Methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

®-1-(3-Methoxyphenyl)butan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1

InChI Key

RYUMQUUDOXZEBD-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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